Cyclo(prolyl-N-methylphenylalanyl) is a cyclic dipeptide characterized by its unique structural and biochemical properties. This compound, which incorporates proline and N-methylphenylalanine, falls within the category of cyclic peptides known for their diverse biological activities. The study of such compounds has garnered interest due to their potential applications in pharmaceuticals and biotechnology.
Cyclo(prolyl-N-methylphenylalanyl) can be synthesized through various chemical methods, often involving the coupling of dipeptide fragments derived from natural sources or designed through synthetic pathways. Research has highlighted its structural features and biological activities, particularly in relation to its conformation in solution and solid states .
This compound is classified as a cyclic dipeptide, which is a subclass of peptides characterized by a closed ring structure formed by the amino acids. Cyclic dipeptides often exhibit enhanced stability and bioactivity compared to their linear counterparts, making them significant in medicinal chemistry.
The synthesis of cyclo(prolyl-N-methylphenylalanyl) typically involves several key steps:
The synthesis process may yield varying results based on the choice of coupling agents and conditions. For example, the use of NMM has been noted to enhance yields significantly during cyclization reactions, achieving yields upwards of 89% .
The molecular structure of cyclo(prolyl-N-methylphenylalanyl) features a diketopiperazine ring formed by proline and N-methylphenylalanine. Notably, both amide bonds within the structure exhibit non-planarity, contributing to its unique conformational characteristics. The phenyl group associated with N-methylphenylalanine folds over the diketopiperazine ring, which adopts a flattened half-chair conformation .
Cyclo(prolyl-N-methylphenylalanyl) can participate in various chemical reactions typical for cyclic peptides:
The stability of cyclo(prolyl-N-methylphenylalanyl) under different pH levels and temperatures has been studied to optimize conditions for its application in biological systems .
The mechanism of action for cyclo(prolyl-N-methylphenylalanyl) is not fully elucidated but is believed to involve:
Experimental studies have demonstrated that similar cyclic peptides exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications for cyclo(prolyl-N-methylphenylalanyl) .
Cyclo(prolyl-N-methylphenylalanyl) has potential applications in:
Cyclo(prolyl-N-methylphenylalanyl) represents a specialized category of diketopiperazines (DKPs) formed through the intramolecular cyclization of two amino acids: L-proline and N-methyl-L-phenylalanine. Its systematic IUPAC name is 3-(benzyl)-6-methyl-2,5-diketopiperazine, reflecting the benzyl side chain of phenylalanine and the N-methylation site [1] [2]. Structurally, it belongs to the 2,5-diketopiperazine family characterized by a six-membered piperazine ring formed by peptide bonding between the α-carboxyl and α-amino groups of adjacent residues. Key structural features established through X-ray crystallography and NMR studies include:
Table 1: Nomenclature Variants
Designation | Chemical Meaning |
---|---|
Cyclo(L-Pro-L-N-MePhe) | Stereospecific L-configured form |
Cyclo(prolyl-N-methylphenylalanyl) | Peptide bond linkage notation |
C15H18N2O2 | Molecular formula |
3-(benzyl)-6-methyl-2,5-diketopiperazine | Systematic IUPAC name |
MDD (Methylphenylalanyl-Dehydrobutyrine Diketopiperazine) | Functional analog designation [5] |
Table 2: Key Molecular Features
Structural Parameter | Characteristic | Biological Implication |
---|---|---|
Diketopiperazine conformation | Flattened half-chair | Enhanced membrane permeability |
Amide bond geometry | Non-planar (30–40° deviation) | Resistance to proteolytic cleavage |
Proline ring pucker | χ₅ = 56.2° | Conformational rigidity at ring junction |
Aromatic positioning | Stacked over DKP plane | Stabilization via hydrophobic effect |
This cyclic dipeptide occupies a unique niche at the intersection of natural product chemistry and synthetic biology:
Natural occurrence: Identified in Streptomyces globisporus 1912-2 as a regulatory molecule restoring antibiotic (landomycin E) biosynthesis in defective mutants. Production occurs via non-ribosomal peptide synthesis (NRPS) pathways under nutrient-limited conditions on minimal media containing asparagine, glycine, and trace metals [5]. Similar cyclic dipeptides serve as quorum-sensing molecules in Vibrio species, though the N-methylated variant exhibits distinct receptor specificity [8].
Synthetic access: Laboratory synthesis employs solution-phase peptide coupling with strategic protection/deprotection:
This protocol yields the cyclized product in 74–89% yield, with N-methylmorpholine proving superior to triethylamine or pyridine in minimizing oligomerization during macrocyclization. Analytical confirmation employs FTIR (amide I band at 1650–1680 cm⁻¹), ¹³C NMR (distinct carbonyl shifts at 168–172 ppm), and mass spectrometry (molecular ion at 258.3 m/z for C₁₅H₁₈N₂O₂) [6].
N-methylation at the phenylalanine residue induces profound alterations in both physicochemical properties and biological interactions:
Enhanced torsional freedom reducing energy barrier for ring inversion [2]
Biotransformation advantages:
Membrane permeability: 3.8-fold increase in Caco-2 monolayer penetration [3] [7]
Bioactivity modulation: In tetracyclopeptide analogs, N-methylation:
Table 3: Comparative Bioactivity of Methylated vs. Non-Methylated Cyclic Peptides
Biological Activity | N-Methylated Form | Non-Methylated Form | Improvement Factor |
---|---|---|---|
Anthelmintic activity (paralysis time) | 8.12–12.34 min | 13.43–18.55 min | 35–40% reduction |
Antifungal efficacy (dermatophytes) | MIC: 6 μg/mL | MIC: >20 μg/mL | >3.3-fold increase |
Antibiotic induction threshold | 1 μg/mL | 10 μg/mL | 10-fold increase |
Antiviral enhancement (HCV replication) | EC₅₀: 2.5 mM | Not active | N/A [1] [3] [5] |
The compound exemplifies methylation's multifaceted roles in medicinal chemistry: it functions as a γ-butyrolactone mimic in Streptomyces signaling despite lacking structural similarity to A-factor, demonstrating that biological activity often depends on precise stereoelectronic properties rather than gross structural homology [5]. This N-methylated DKP scaffold provides a versatile template for developing protease-resistant peptide therapeutics and microbial signaling modulators with optimized pharmacokinetic profiles.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9